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Compound of Interest

Compound Name: N-Fmoc-L-threonine obo ester
CAS No.: 148150-71-4
Cat. No.: B136632
Get Quote
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Abstract & Strategic Overview

The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) ester is a specialized protecting group
for the carboxylic acid terminus of amino acids. Unlike standard esters (methyl, t-butyl, benzyl),
the OBO moiety is an ortho-ester that imposes significant steric constraint and significantly
reduces the acidity of the

-proton. This unique property makes N-Fmoc-L-Threonine OBO ester a critical intermediate
for preventing racemization during aggressive side-chain modifications (e.g., oxidation,
alkylation, or Grignard additions) and for constraining peptide conformation in peptidomimetics.

This protocol details the synthesis of N-Fmoc-L-Threonine OBO ester starting from N-Fmoc-
L-Threonine. The route employs a two-step sequence: (1) Steglich esterification with 3-methyl-
3-(hydroxymethyl)oxetane, followed by (2) Lewis acid-catalyzed rearrangement using boron
trifluoride etherate (BF

Et

0).
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Key Advantages of the OBO Strategy[1]

o Racemization Suppression: The bicyclic cage structure shields the

-proton, maintaining chiral integrity under basic conditions.

o Orthogonality: The OBO group is stable to bases (piperidine) used for Fmoc removal and
nucleophiles, but is cleaved by mild aqueous acid (deprotection) or two-step hydrolysis.

» Side-Chain Versatility: This protocol focuses on the free side-chain variant (Fmoc-Thr(OH)-
OBO), enabling subsequent selective functionalization of the threonine

-hydroxyl group.

Reaction Scheme & Logic

The synthesis relies on the rearrangement of an oxetane ester into the bicyclic OBO ortho-
ester.

Fmoc-L-Threonine DCC, DMAP
BF3-Et20 Intermediate: Rearrangement > Product:
(BCM, 0°C) - ... Fmoc-Thr-Oxetane Ester N-Fmoc-L-Thr-OBO Ester
”.’." .....
3-methyl-3-

(hydroxymethyl)oxetane

Click to download full resolution via product page

Figure 1: Synthetic workflow for the conversion of Fmoc-L-Threonine to its OBO ester
derivative via an oxetane intermediate.

Materials & Equipment
Reagents
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Reagent CAS Number Grade Role
N-Fmoc-L-Threonine 35661-39-3 >99% Starting Material
3-Methyl-3-
(hydroxymethyl)oxeta 3143-02-0 >98% OBO Precursor
ne
DCC (N,N'"-
Dicyclohexylcarbodiim  538-75-0 Synthesis Coupling Agent
ide)
DMAP (4-
] ) o ) Catalyst
Dimethylaminopyridin 1122-58-3 Synthesis o
(Esterification)
e)
BF
Et
109-63-7 Freshly Distilled Lewis Acid Catalyst
O (Boron trifluoride
etherate)
Dichloromethane
75-09-2 Anhydrous Solvent
(DCM)
Triethylamine (TEA) 121-44-8 >99% Quenching Agent

Equipment

Flame-dried round-bottom flasks (100 mL, 250 mL).

Experimental Protocol

Inert gas manifold (Argon or Nitrogen).

Magnetic stirring plates and bars.

Rotary evaporator.[1]

Flash chromatography columns (Silica gel 60).
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Part A: Synthesis of Fmoc-Thr-Oxetane Ester
Intermediate

Objective: Esterify the carboxylic acid of Fmoc-Threonine with the oxetane alcohol.

e Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar,
dissolve N-Fmoc-L-Threonine (10.0 mmol, 1.0 equiv) and 3-methyl-3-
(hydroxymethyl)oxetane (12.0 mmol, 1.2 equiv) in anhydrous DCM (50 mL).

o Catalyst Addition: Add DMAP (1.0 mmol, 0.1 equiv) to the solution.

e Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (11.0 mmol, 1.1 equiv) portion-
wise over 5 minutes.

o Reaction: Allow the reaction to warm to room temperature and stir for 12—16 hours under an
argon atmosphere.

o Observation: A white precipitate (dicyclohexylurea, DCU) will form.

o Work-up: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the
pad with cold DCM (2 x 10 mL).

e Concentration: Concentrate the filtrate under reduced pressure.

« Purification: Purify the crude oil by flash column chromatography (Hexanes/Ethyl Acetate,
gradient 4:1 to 2:1) to yield the Fmoc-Thr-Oxetane Ester as a white foam or solid.

o Yield Target: 85-95%.

Part B: Rearrangement to N-Fmoc-L-Threonine OBO
Ester

Objective: Convert the oxetane ester to the OBO ortho-ester using Lewis acid catalysis.

o Setup: Dissolve the purified Fmoc-Thr-Oxetane Ester (5.0 mmol) in anhydrous DCM (40 mL)
in a flame-dried flask under argon.

o Rearrangement: Cool the solution to 0°C. Add BF
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Et
O (0.25 mmol, 0.05 equiv, approx. 30 pL) via syringe.

o Critical Note: Only a catalytic amount is required. Excess Lewis acid may degrade the
Fmoc group or the side chain.

e Monitoring: Stir at 0°C for 4—6 hours. Monitor by TLC (the OBO ester is typically less polar
than the oxetane ester).

e Quenching: Once conversion is complete, add Triethylamine (0.5 mL) to quench the Lewis
acid. Stir for 10 minutes.

o Extraction: Dilute with DCM (50 mL) and wash with saturated NaHCO
solution (2 x 30 mL) followed by brine (30 mL).
e Drying: Dry the organic layer over anhydrous Na

SO
, filter, and concentrate.

o Final Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash
chromatography (if necessary) to obtain N-Fmoc-L-Threonine OBO Ester.

Quality Control & Characterization
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Parameter Specification Method
White crystalline solid or ] )
Appearance Visual Inspection
powder
) HPLC (C18, ACN/H20
Purity >98% )
gradient)
Characteristic OBO methyl
Identity ( singlet ( 400 MHz NMR (CDCI
H NMR) ppm) and bicyclic methylene )
protons.
[M+H]
consistent with formula C
Identity (Mass Spec) H ESI-MS
NO
must match reference
Optical Rotation Polarimetry

standards (check for

racemization)

Key NMR Diagnostic Signals:

e OBO Methyl Group: A sharp singlet around 0.8—0.9 ppm (3H).

e OBO Cage Methylene: A set of multiplets around 3.9-4.0 ppm (6H).

e Fmoc Methine: Doublet around 4.2—4.5 ppm.[2]

Troubleshooting & Causality
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Issue

Probable Cause

Corrective Action

Low Yield in Step B

Moisture in solvent

deactivating BF

Ensure DCM is
distilled/anhydrous. Use fresh
BF

Et

0.

Fmoc Cleavage

Reaction time too long or BF

conc. too high.

Strictly limit BF

to 0.05 equiv. Quench

immediately upon completion.

Racemization

High temperature during

coupling (Step A).

Keep DCC addition at 0°C. Do
not overheat during

concentration.

Side Chain Reaction

Free -OH reacting with DCC.

The secondary alcohol of Thr
is less reactive than the
primary alcohol of the oxetane.
If side products form, use
Fmoc-Thr(tBu)-OH, though tBu
is labile to BF
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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